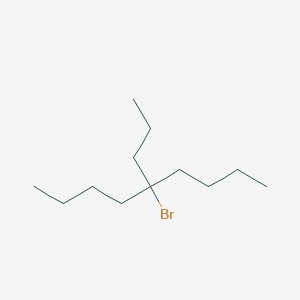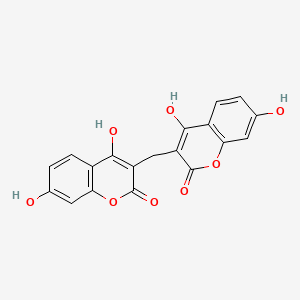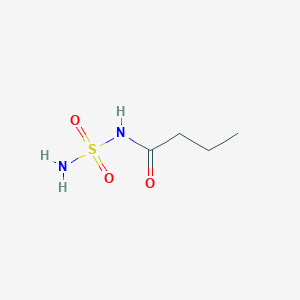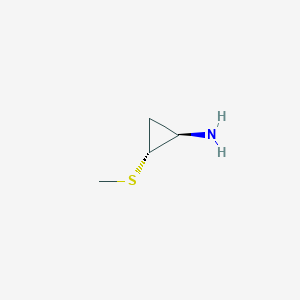![molecular formula C11H20O5 B14487646 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL CAS No. 65482-91-9](/img/structure/B14487646.png)
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL is an organic compound with the molecular formula C9H18O5. This compound is characterized by the presence of two ethenyloxy (vinyl ether) groups attached to a propan-1-ol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL typically involves the reaction of propan-1-ol with ethylene oxide to form 2,3-bis(2-hydroxyethoxy)propan-1-ol. This intermediate is then reacted with acetylene in the presence of a base to introduce the ethenyloxy groups. The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of high-efficiency catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethenyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-bis[2-(ethenyloxy)ethoxy]propanal or 2,3-bis[2-(ethenyloxy)ethoxy]propanoic acid.
Reduction: Formation of 2,3-bis[2-(ethenyloxy)ethoxy]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive vinyl ether groups.
Wirkmechanismus
The mechanism of action of 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets. The ethenyloxy groups can undergo polymerization reactions, forming cross-linked networks. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved include radical polymerization and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar structure but with allyloxy groups instead of ethenyloxy groups.
2-[2-(ethenyloxy)ethoxy]propane: Lacks the hydroxyl group present in 2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL.
Uniqueness
This compound is unique due to the presence of both ethenyloxy and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
65482-91-9 |
|---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
2,3-bis(2-ethenoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C11H20O5/c1-3-13-5-6-15-10-11(9-12)16-8-7-14-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI-Schlüssel |
LUGQYBHGZMNGGE-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOCC(CO)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)



![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)



![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)

